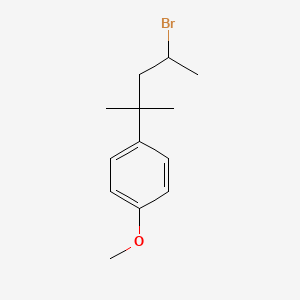

1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene

Description

1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene is a brominated aromatic compound featuring a methoxy-substituted benzene ring and a branched alkyl chain with a bromine atom. The structure comprises a benzene ring with a methoxy group (-OCH₃) at the para position and a 4-bromo-2-methylpentan-2-yl group as the substituent. Its structural complexity suggests applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of brominated aromatics in these fields .

Properties

Molecular Formula |

C13H19BrO |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

1-(4-bromo-2-methylpentan-2-yl)-4-methoxybenzene |

InChI |

InChI=1S/C13H19BrO/c1-10(14)9-13(2,3)11-5-7-12(15-4)8-6-11/h5-8,10H,9H2,1-4H3 |

InChI Key |

ALNYFKGLSQUWJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C1=CC=C(C=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene typically involves the bromination of 2-methylpentane followed by a Friedel-Crafts alkylation reaction with 4-methoxybenzene. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

Substitution: Formation of 1-(4-Hydroxy-2-methylpentan-2-yl)-4-methoxybenzene.

Oxidation: Formation of 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzoic acid.

Reduction: Formation of 1-(4-Methylpentan-2-yl)-4-methoxybenzene.

Scientific Research Applications

1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Alkyl Chain Branching and Halogenation

1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene (3a) Structure: Features a trifluorodecane chain with a bromomethyl group instead of a brominated pentyl group. elimination). Reported synthesis yields 75% via a diazo compound and benzyl bromide . Applications: Likely used in fluorinated agrochemicals or surfactants due to its stability and lipophilicity.

1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m) Structure: Contains a dimethylphenylalkyne substituent. Key Differences: The alkyne and phenyl groups enable conjugation, making it suitable for cycloaddition reactions. Synthesized in 55% yield using cesium oxoacetate and PhEBX under photoredox conditions . Applications: Potential building block for polyaromatic hydrocarbons or optoelectronic materials.

Substitution Patterns on the Benzene Ring

4-Benzyloxy-2-bromo-1-methoxybenzene

- Structure : Bromine at the ortho position and a benzyloxy group at the para position.

- Key Differences : Steric hindrance from the benzyloxy group reduces reactivity at the ortho position. Synthesized via NBS bromination and benzyl protection .

- Applications : Intermediate in fine chemicals or dyes where regioselectivity is critical.

(Z)-1-(2-Fluoro-2-nitrovinyl)-4-methoxybenzene (1b)

- Structure : Nitrovinyl and fluoro substituents on the benzene ring.

- Key Differences : Strong electron-withdrawing groups deactivate the ring, slowing electrophilic substitution. Synthesized via bromofluorovinyl precursor and nitrooxylation (45% yield) .

- Applications : Nitrovinyl derivatives are precursors in explosives or bioactive molecules.

Brominated Derivatives in Agrochemicals

1-Bromo-4-isopropyl-2-methoxybenzene

- Structure : Bromine and isopropyl groups at positions 1 and 2.

- Key Differences : Simpler substitution pattern reduces steric effects, enhancing reactivity in SNAr reactions. Molecular weight: 229.11 g/mol .

- Applications : Likely intermediate in herbicide synthesis (e.g., fluazolate analogs in ) .

1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene

Data Table: Comparative Analysis

Research Findings and Trends

- Synthetic Efficiency : Yields for brominated methoxybenzenes vary widely (45–75%), influenced by substituent complexity and reaction conditions (e.g., photoredox catalysis vs. traditional bromination) .

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) deactivate the benzene ring, reducing electrophilic substitution rates compared to alkyl or methoxy groups .

- Agrochemical Relevance : Brominated methoxybenzenes are pivotal in pesticide intermediates (e.g., fluazolate), where branching and halogen placement dictate bioactivity .

Biological Activity

1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene is a compound of interest due to its potential biological activities, particularly in the context of cancer research and as a bromodomain inhibitor. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a bromine atom and a methoxy group, which are significant in influencing its biological interactions.

Biological Activity Overview

The biological activity of 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene has been investigated primarily in the context of its role as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing critical roles in gene regulation and epigenetic processes.

The compound acts by inhibiting bromodomain-containing proteins, particularly BRD4, which is implicated in various cancers. The inhibition of BRD4 can lead to reduced transcriptional activity of oncogenes and altered cell proliferation pathways.

Efficacy Studies

Several studies have evaluated the efficacy of 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene through various assays:

Table 1: Summary of Biological Activity Assays

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | A549 | <10 | Cytotoxic |

| Study B | HUVEC | 1.4 - 6.2 | Proliferation inhibition |

| Study C | A375 | 5.7 | Cytotoxic |

- Cytotoxicity : The compound demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines with IC50 values indicating significant efficacy.

- Proliferation Inhibition : In human umbilical vein endothelial cells (HUVEC), the compound inhibited proliferation induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), showcasing its potential in anti-angiogenic therapies.

Case Study 1: Anti-Cancer Activity

In a study focused on BRD4 inhibitors, 1-(4-Bromo-2-methylpentan-2-yl)-4-methoxybenzene was identified as a promising candidate due to its ability to reduce BRD4-mediated transcriptional activity in cancer cell lines. The study highlighted its potential for further development into a therapeutic agent for treating specific types of cancer.

Case Study 2: In Vivo Efficacy

Preliminary in vivo studies indicated that administration of the compound resulted in significant tumor growth inhibition in mouse models bearing human cancer xenografts. These findings suggest that the compound may have translational potential for clinical applications.

Safety and Toxicity

While initial studies indicate promising biological activity, comprehensive toxicity evaluations are necessary. The safety profile must be established through rigorous testing to determine any adverse effects associated with long-term exposure or high dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.